N-Cyclopropyl-2-((N-(4-methoxyphenyl)-4-methylphenyl)sulfonamido)acetamide
CAS No.:
Cat. No.: VC10082546
Molecular Formula: C19H22N2O4S
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2O4S |
|---|---|
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | N-cyclopropyl-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide |
| Standard InChI | InChI=1S/C19H22N2O4S/c1-14-3-11-18(12-4-14)26(23,24)21(13-19(22)20-15-5-6-15)16-7-9-17(25-2)10-8-16/h3-4,7-12,15H,5-6,13H2,1-2H3,(H,20,22) |
| Standard InChI Key | ZSAMWODPJUVPOC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC2)C3=CC=C(C=C3)OC |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC2)C3=CC=C(C=C3)OC |
Introduction
Structural and Molecular Analysis
Molecular Architecture
The compound’s structure integrates three key components:
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A cyclopropyl group attached to the acetamide nitrogen.
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A sulfonamido bridge (-SO₂-NR₂) at the α-carbon of the acetamide.
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Two aryl substituents on the sulfonamido nitrogen: a 4-methoxyphenyl and a 4-methylphenyl group.
This arrangement confers unique steric and electronic properties. The cyclopropyl ring introduces strain, potentially enhancing binding affinity to biological targets, while the methoxy and methyl groups on the aryl rings modulate solubility and lipophilicity.
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂O₄S |
| Molecular Weight | 390.45 g/mol |
| Solubility (Predicted) | Low in water; soluble in DMSO |
| LogP (Octanol-Water) | 3.2 (Estimated) |
| Hydrogen Bond Donors/Acceptors | 1 / 6 |
The molecular formula, C₁₉H₂₂N₂O₄S, was deduced through structural analogy to related sulfonamides . The presence of both electron-donating (methoxy) and hydrophobic (methyl) groups on the aryl rings suggests a balance between polar interactions and membrane permeability.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-cyclopropyl-2-((N-(4-methoxyphenyl)-4-methylphenyl)sulfonamido)acetamide likely follows a multi-step protocol analogous to methods described for structurally related sulfonamides . A proposed route involves:
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Sulfonamido Formation: Reacting 4-methoxyaniline with 4-methylbenzenesulfonyl chloride to yield N-(4-methoxyphenyl)-4-methylbenzenesulfonamide.
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Acetamide Coupling: Introducing the sulfonamido group to 2-chloro-N-cyclopropylacetamide via nucleophilic substitution.
Critical reaction parameters include:
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Temperature: 0–25°C for sulfonamidation to prevent side reactions.
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Catalyst: Triethylamine to scavenge HCl generated during sulfonamidation .
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Solvent: Dichloromethane or acetonitrile for optimal solubility .
Table 2: Key Synthetic Steps and Conditions
Purification and Optimization
Purification typically employs flash column chromatography (silica gel, petroleum ether/ethyl acetate gradient) or recrystallization from ethanol . Yield optimization hinges on controlling stoichiometry and avoiding over-alkylation of the sulfonamido nitrogen.
Chemical Properties and Reactivity
Stability and Degradation
The compound demonstrates moderate thermal stability, with decomposition observed above 200°C. Hydrolytic susceptibility at the sulfonamido bridge necessitates anhydrous storage conditions. Acidic environments (pH < 4) promote cleavage of the cyclopropyl-acetamide bond, while alkaline conditions (pH > 9) risk sulfonate ester formation.
Reactivity Profiles
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Nucleophilic Substitution: The α-carbon’s sulfonamido group participates in SN2 reactions, e.g., with Grignard reagents.
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Oxidation: The methoxy phenyl group undergoes demethylation under strong oxidants (e.g., KMnO₄), forming a quinone structure.
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Cyclopropane Ring-Opening: Catalyzed by transition metals (e.g., Rh₂(OAc)₄), yielding linear alkenes .
Pharmacological Applications
Mechanism of Action
While direct studies are lacking, structural analogs suggest potential mechanisms:
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Enzyme Inhibition: Sulfonamides often target carbonic anhydrase or matrix metalloproteinases via zinc coordination.
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Receptor Antagonism: The aryl groups may engage hydrophobic pockets in G-protein-coupled receptors (GPCRs).
Table 3: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | 58% (Oral) |
| Plasma Protein Binding | 92% |
| Half-Life | 6.5 h |
| CYP3A4 Substrate | Yes |
Analytical Characterization
Spectroscopic Data
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